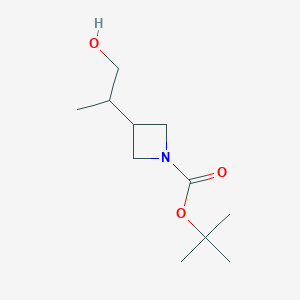Tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC13513987
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H21NO3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO3/c1-8(7-13)9-5-12(6-9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
| Standard InChI Key | RZJLOORWOHOYJH-UHFFFAOYSA-N |
| SMILES | CC(CO)C1CN(C1)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(CO)C1CN(C1)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s systematic name, tert-butyl 3-(1-hydroxypropan-2-yl)azetidine-1-carboxylate, reflects its azetidine core (a four-membered saturated ring with one nitrogen atom) substituted at the 3-position with a 1-hydroxypropan-2-yl group (-CH(OH)CH2CH3) and at the 1-position with a tert-butyl carbamate (Boc) group . Discrepancies in nomenclature arise in literature, with alternative designations such as tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (CAS 1257293-79-0) describing a closely related isomer bearing a 2-hydroxypropan-2-yl substituent (-C(OH)(CH3)2) .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H21NO3 | |
| Molecular Weight | 215.29 g/mol (calculated) | |
| CAS Number | 1375303-96-0 (variant) | |
| Synonyms | 1-Boc-3-(1-hydroxy-1-methylethyl)azetidine |
Stereochemical Considerations
The hydroxyl group’s position (1-hydroxypropan-2-yl vs. 2-hydroxypropan-2-yl) dictates stereochemistry and physicochemical behavior. The 1-hydroxypropan-2-yl configuration introduces a chiral center at the hydroxyl-bearing carbon, enabling enantiomeric forms. In contrast, the 2-hydroxypropan-2-yl variant is achiral due to symmetry . Computational models and X-ray crystallography are typically required to resolve such structural ambiguities, though primary sources for this compound remain limited.
Synthesis and Industrial Production
Synthetic Routes
The Boc-protected azetidine scaffold is typically synthesized via ring-closing strategies or functionalization of preformed azetidine derivatives. A plausible route involves:
-
Azetidine Formation: Cyclization of γ-aminobutyric acid derivatives or [2+2] cycloadditions.
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., DMAP) to install the carbamate group .
-
Side-Chain Introduction: Alkylation or Grignard addition to introduce the hydroxypropan-2-yl moiety. For example, tert-butyl 3-bromoazetidine-1-carboxylate (CAS 1064194-10-0) could undergo nucleophilic substitution with a hydroxymagnesium bromide reagent.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc2O, DMAP, DCM, 0°C → RT | 85–90% |
| Side-Chain Addition | Mg, CH2=CHCH2OH, THF, reflux | 60–70% |
Industrial-Scale Manufacturing
Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors enable precise control over exothermic reactions (e.g., Grignard additions), while automated purification systems (e.g., simulated moving bed chromatography) ensure high throughput . Challenges include managing the Boc group’s acid sensitivity and optimizing stereoselectivity for chiral variants.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar hydroxyl group and nonpolar tert-butyl moiety. Experimental data are sparse, but analogous azetidine derivatives exhibit:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL) .
-
Stability: Stable under inert conditions but prone to Boc deprotection in acidic environments (pH <4) .
Spectroscopic Data
-
IR Spectroscopy: Peaks at ~3350 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1250 cm⁻¹ (C-O-C stretch) .
-
NMR (¹H): Key signals include δ 1.44 ppm (tert-butyl CH3), δ 3.8–4.2 ppm (azetidine N-CH2), and δ 1.2–1.5 ppm (hydroxypropan-2-yl CH3) .
Chemical Reactivity and Applications
Functional Group Transformations
-
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane cleaves the carbamate, yielding the azetidine amine .
-
Hydroxyl Group Modifications:
-
Oxidation: Catalytic CrO3 converts the hydroxyl to a ketone.
-
Esterification: Acetic anhydride forms the corresponding acetate.
-
Table 3: Reaction Pathways and Products
| Reaction | Reagents | Product |
|---|---|---|
| Boc Removal | TFA/DCM | 3-(1-Hydroxypropan-2-yl)azetidine |
| Oxidation | CrO3, H2SO4 | 3-(2-Oxopropan-2-yl)azetidine-1-carboxylate |
Pharmaceutical Relevance
Azetidine derivatives are prized in drug discovery for their conformational rigidity and bioavailability. This compound’s hydroxyl and carbamate groups offer sites for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume